molecular formula C16H12N2OS B011747 (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one CAS No. 103742-55-8

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one

Cat. No. B011747
M. Wt: 280.3 g/mol
InChI Key: DOPMUJWDCDQNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one, also known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZP is a thioester derivative of benzimidazole and belongs to the class of chalcones.

Mechanism Of Action

The mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood. However, studies have suggested that (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one may act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to interact with DNA and RNA, which may contribute to its anticancer activity.

Biochemical And Physiological Effects

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and exhibit antitumor activity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been shown to exhibit antioxidant activity and to protect against oxidative stress.

Advantages And Limitations For Lab Experiments

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments. It is a relatively simple compound to synthesize and can be obtained in high purity. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is also stable under normal laboratory conditions and can be easily stored. However, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has some limitations for use in lab experiments. It is not water-soluble, which can limit its use in certain applications. Additionally, the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one. One potential area of research is the development of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a fluorescent probe for the detection of metal ions. Another area of research is the investigation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a potential therapeutic agent for the treatment of bacterial and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one and its potential applications in anticancer therapy.
In conclusion, (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one is a chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has several advantages for use in lab experiments, but also has some limitations. Future research on (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one could lead to the development of new therapeutic agents and the discovery of new applications for this compound.

Synthesis Methods

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be synthesized by the reaction of 2-aminobenzimidazole with thiobenzophenone in the presence of a base. The reaction results in the formation of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one as a yellow crystalline solid. The purity of (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one can be enhanced by recrystallization from suitable solvents.

Scientific Research Applications

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has been widely used in scientific research due to its potential applications in various fields. It has been studied for its antibacterial, antifungal, and anticancer activities. (Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one has also been investigated for its potential as a fluorescent probe for the detection of metal ions and for its use in organic light-emitting diodes (OLEDs).

properties

CAS RN

103742-55-8

Product Name

(Z)-3-((1H-Benzimidazol-2-yl)thio)-1-phenyl-2-propen-1-one

Molecular Formula

C16H12N2OS

Molecular Weight

280.3 g/mol

IUPAC Name

(Z)-3-(1H-benzimidazol-2-ylsulfanyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H12N2OS/c19-15(12-6-2-1-3-7-12)10-11-20-16-17-13-8-4-5-9-14(13)18-16/h1-11H,(H,17,18)/b11-10-

InChI Key

DOPMUJWDCDQNIH-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C\SC2=NC3=CC=CC=C3N2

SMILES

C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CSC2=NC3=CC=CC=C3N2

synonyms

(E)-3-(1H-benzoimidazol-2-ylsulfanyl)-1-phenyl-prop-2-en-1-one

Origin of Product

United States

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